alpha,alpha'-Paraxylyl Bismethanethiosulfonate

Protein cross-linking MTS reagents Structure-function analysis

Researchers requiring precise inter-thiol distance constraints in membrane protein studies often face false negatives with flexible aqueous cross-linkers. α,α'-Paraxylyl Bismethanethiosulfonate (CAS 3948-46-7) solves this with a rigid, hydrophobic para-xylylene spacer that partitions into lipid bilayers and enforces a 6-8 Å cross-linking geometry. - Enables definitive mapping of cysteine proximity in GPCRs, ion channels, and transporters. - Moderate kinetics (k₂ ≈ 4.2 × 10³ M⁻¹ s⁻¹) support time-resolved cross-linking to capture intermediate states. - Supplied as a crystalline solid with verified purity for reproducible intramolecular cross-linking yields.

Molecular Formula C10H14O4S4
Molecular Weight 326.5 g/mol
CAS No. 3948-46-7
Cat. No. B015146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha'-Paraxylyl Bismethanethiosulfonate
CAS3948-46-7
SynonymsThio-methanesulfonic Acid S,S’-p-Phenylenedimethylene Ester;  p-Xylene-α,α’-dithiol Dimethanesulfonate; 
Molecular FormulaC10H14O4S4
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCC1=CC=C(C=C1)CSS(=O)(=O)C
InChIInChI=1S/C10H14O4S4/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h3-6H,7-8H2,1-2H3
InChIKeyFJJMUASPEZRNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α,α'-Paraxylyl Bismethanethiosulfonate: Procurement and Selection Guide


α,α'-Paraxylyl Bismethanethiosulfonate (CAS 3948-46-7; synonym 1,4-Bis(methylsulfonylsulfanylmethyl)benzene; p-Xylene-α,α'-dithiol dimethanesulfonate) is a homobifunctional sulfhydryl cross-linking reagent belonging to the methanethiosulfonate (MTS) class. It comprises a para-substituted xylene core with two terminal methanethiosulfonate (-SO₂-S-CH₃) groups that react specifically and covalently with free thiol (-SH) groups on cysteine residues in proteins and peptides . Its key differentiating feature is the rigid, hydrophobic para-xylylene spacer (~6-8 Å when fully extended), which structurally distinguishes it from flexible polyethylene glycol (PEG)-based bis-MTS cross-linkers. The compound is supplied as a crystalline solid (MP 180-182°C), is insoluble in water but soluble in organic solvents such as DMSO, chloroform, and DMF, and requires storage at -20°C to maintain long-term stability .

Homobifunctional MTS cross-linker Covalent, specific reaction with free cysteine thiols on proteins/peptides
Rigid aromatic spacer Para-xylylene core constrains geometry; reported S–S span ~6–8 Å
Crystalline solid; DMSO-soluble Supplied as dry powder; dissolve in anhydrous DMSO, DMF, or chloroform

α,α'-Paraxylyl Bismethanethiosulfonate: Generic Substitution Risks


Substituting α,α'-Paraxylyl Bismethanethiosulfonate with another commercially available MTS cross-linker—such as 1,4-butanediyl bismethanethiosulfonate, PEG-based bis-MTS reagents (e.g., MTS-4-MTS, MTS-14-MTS), or even the shorter 1,2-ethanediyl bismethanethiosulfonate—is not chemically equivalent. While all bis-MTS reagents share the same sulfhydryl-reactive chemistry, their spatial, flexibility, and physicochemical properties differ markedly. α,α'-Paraxylyl Bismethanethiosulfonate introduces a rigid aromatic spacer that constrains the cross-linking geometry, prevents intramolecular loop formation common with flexible linkers, and imparts hydrophobic character that alters protein conjugation kinetics and solubility profiles . Empirically, the cross-linking rate constant for α,α'-Paraxylyl Bismethanethiosulfonate (estimated from published intramolecular cross-linking studies) differs by approximately 2- to 3-fold from analogous flexible bismethanethiosulfonates under identical pH 7.0 conditions [1]. Consequently, generic substitution without compensating for spacer length, rigidity, and hydrophobicity introduces uncontrolled variables that compromise experimental reproducibility and data comparability, particularly in protein structure-function studies requiring defined inter-thiol distances [2].

!

Flexible alkyl or PEG linkers lack the rigid spacer constraint; cross-linking geometry and distance specificity may shift.

!

Reported cross-linking kinetics can differ ~2–3 fold between aromatic and flexible bis-MTS reagents under identical pH 7.0 conditions.

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Hydrophobicity and membrane partitioning profile may not transfer; water-soluble PEG linkers may miss transmembrane cysteine residues.

α,α'-Paraxylyl Bismethanethiosulfonate: Head-to-Head Comparative Evidence


Intramolecular Cross-Linking Specificity: Rigid vs. Flexible Linkers

In a systematic study of cross-linking efficiency as a function of linker geometry, α,α'-Paraxylyl Bismethanethiosulfonate (para-xylylene spacer) demonstrated a defined distance constraint of approximately 6-8 Å between reactive sulfur atoms [1]. When tested against engineered double-cysteine mutants of a transmembrane protein, the rigid aromatic linker produced cross-linking yields >60% only when the inter-thiol Cα-Cα distance fell within the 5-9 Å window, whereas flexible bis-MTS reagents such as 1,4-butanediyl bismethanethiosulfonate (spacer length ~8-10 Å fully extended) cross-linked with lower specificity across a broader distance range of 4-14 Å due to conformational flexibility [1]. This rigidity confers enhanced spatial selectivity for structural mapping applications [2].

Cross-linking specificity
Reported
Distance window: 5–9 Å (rigid) vs 4–14 Å (flexible)
Cα-Cα distance for >60% yield
Narrower window supports spatial selectivity in structural mapping.
Double-Cys transmembrane protein mutants, pH 7.0, 25°C
Protein cross-linking MTS reagents Structure-function analysis Cysteine scanning

Cross-Linking Kinetics: Aromatic vs. Flexible Bis-MTS Reagents

The cross-linking kinetics of α,α'-Paraxylyl Bismethanethiosulfonate differ quantitatively from flexible bis-MTS reagents due to hydrophobic effects and linker preorganization. At pH 7.0 (25°C), the observed second-order rate constant (k₂) for α,α'-Paraxylyl Bismethanethiosulfonate reacting with a model dithiol substrate was measured as 4.2 × 10³ M⁻¹ s⁻¹ [1]. In contrast, the flexible 1,6-hexanediyl bismethanethiosulfonate exhibited a k₂ of 9.8 × 10³ M⁻¹ s⁻¹ under identical conditions—approximately 2.3-fold faster [1]. This rate difference arises from the greater conformational entropy penalty paid by flexible linkers to achieve productive cross-linking geometry, whereas the preorganized aromatic spacer of α,α'-Paraxylyl Bismethanethiosulfonate requires less entropic reorganization [2].

Cross-linking kinetics
Reported
k₂: 4.2 × 10³ vs 9.8 × 10³ M⁻¹s⁻¹
Second-order rate constant
Slower kinetics may provide a wider temporal control window.
pH 7.0, model dithiol peptide, 25°C
Reaction kinetics Cross-linking rate pH dependence MTS hydrolysis

Hydrolytic Stability vs. Monofunctional MTS Reagents

Methanethiosulfonate reagents undergo spontaneous hydrolysis in aqueous buffer, with decomposition half-lives varying substantially by molecular structure. While direct head-to-head hydrolysis data for α,α'-Paraxylyl Bismethanethiosulfonate are not explicitly reported in primary literature, class-level inference from structurally analogous MTS compounds provides a reliable stability framework. Monofunctional MTS reagents exhibit half-lives at pH 7.5 (room temperature) of approximately 15 minutes for MTSEA, 10 minutes for MTSET, and 20 minutes for MTSES . α,α'-Paraxylyl Bismethanethiosulfonate, being a hydrophobic, non-charged bis-MTS with two reactive moieties per molecule, is expected to exhibit comparable or moderately reduced aqueous stability. Consequently, the recommended experimental practice is to prepare fresh solutions in anhydrous DMSO immediately before use and to perform aqueous reactions on ice or at 4°C to minimize reagent degradation during the cross-linking step [1].

Aqueous stability
Class-level inference
Estimated half-life ~10–20 min (pH 7.5, RT)
Based on monofunctional MTS analogs
Class data suggest handling protocols; fresh DMSO stocks recommended.
Verify for your conditions; minimize aqueous pre-incubation.
Reagent stability Hydrolysis half-life MTS decomposition Experimental reproducibility

Differential Solubility vs. PEG-Based Bis-MTS Cross-Linkers

α,α'-Paraxylyl Bismethanethiosulfonate is insoluble in water and requires dissolution in organic solvents such as DMSO, DMF, or chloroform (with gentle heating) . In contrast, PEG-based bis-MTS cross-linkers (e.g., MTS-4-MTS, MTS-14-MTS) are water-soluble due to their polyether backbones [1]. This solubility dichotomy has direct experimental consequences. The hydrophobic nature of α,α'-Paraxylyl Bismethanethiosulfonate allows it to partition into membrane environments, facilitating cross-linking of cysteine residues located within transmembrane domains or at the lipid-water interface. Conversely, water-soluble PEG-MTS reagents are largely excluded from the hydrophobic core of lipid bilayers, restricting their access to extracellular or intracellular aqueous compartments [1].

Solubility & membrane access
Reported
Insoluble in water; partitions into membranes
vs PEG-bis-MTS: water-soluble, membrane-excluded
Hydrophobic character may support labeling of transmembrane cysteine residues.
Organic stock in DMSO/DMF; final aqueous buffer
Molecular ruler span
Reported
S–S distance: 6–8 Å (rigid) vs 5–12 Å (flexible)
End-to-end sulfur span
Predefined 6–8 Å ruler enables inter-helical distance mapping.
Validated in P-glycoprotein drug-binding pocket studies
Procurement
Supplier context
Multi-vendor: ≥95% purity, 10 mg
Santa Cruz Biotech, TRC, resellers
Reduced supply risk; confirm current lot specifications before use.
Analog bis-MTS reagents often require custom synthesis
Reagent solubility Hydrophobicity Membrane protein labeling SCAM methodology

End-to-End Distance Constraint as a Molecular Ruler

The para-xylylene spacer in α,α'-Paraxylyl Bismethanethiosulfonate provides a rigid, well-defined sulfur-to-sulfur distance of approximately 6-8 Å when fully extended [1]. This contrasts with flexible bis-MTS linkers such as 1,6-hexanediyl bismethanethiosulfonate, which can adopt multiple conformations spanning sulfur-sulfur distances from <5 Å to >12 Å [2]. The constrained geometry of α,α'-Paraxylyl Bismethanethiosulfonate enables its use as a "molecular ruler"—cross-linking occurs only when two cysteine residues are positioned within the 6-8 Å distance window. This property has been exploited to map inter-helical distances in transmembrane proteins and to probe conformational changes upon ligand binding or voltage gating [1][3].

Molecular ruler span
Reported
S–S distance: 6–8 Å (rigid) vs 5–12 Å (flexible)
End-to-end sulfur span
Predefined 6–8 Å ruler enables inter-helical distance mapping.
Validated in P-glycoprotein drug-binding pocket studies
Molecular ruler Cross-linking distance Spatial constraint Protein topology

Commercial Availability vs. Analog Bis-MTS Reagents

α,α'-Paraxylyl Bismethanethiosulfonate (CAS 3948-46-7) is commercially available from multiple established biochemical suppliers with defined purity specifications. Santa Cruz Biotechnology supplies the compound (catalog sc-220450) at ≥95% purity as determined by elemental analysis and HPLC, packaged in 10 mg quantities . Toronto Research Chemicals (TRC) provides the compound (catalog P193250) with comparable purity specifications . In contrast, closely related bis-MTS analogs such as 1,4-butanediyl bismethanethiosulfonate (CAS not widely cataloged) and 1,2-ethanediyl bismethanethiosulfonate (CAS 19790-97-7) have more limited commercial availability, often requiring custom synthesis or sourcing from a single vendor, which introduces longer lead times and higher procurement costs .

Procurement
Supplier context
Multi-vendor: ≥95% purity, 10 mg
Santa Cruz Biotech, TRC, resellers
Reduced supply risk; confirm current lot specifications before use.
Analog bis-MTS reagents often require custom synthesis
Reagent procurement Purity specification Supplier comparison Catalog availability

α,α'-Paraxylyl Bismethanethiosulfonate: Research and Industrial Applications


Distance Mapping of Transmembrane Helix Interactions

α,α'-Paraxylyl Bismethanethiosulfonate is optimally applied in substituted-cysteine accessibility method (SCAM) and site-directed cross-linking studies where precise inter-thiol distance constraints are required. The rigid para-xylylene spacer (6-8 Å sulfur-sulfur distance) enables researchers to test whether two engineered cysteine residues lie within this defined spatial window [1]. Successful cross-linking (>60% yield) confirms the residues are positioned 6-8 Å apart in the native protein conformation, while absence of cross-linking indicates either greater separation or orientation incompatible with the rigid linker geometry. This application has been validated in mapping the drug-binding pocket of human P-glycoprotein and probing conformational changes in ion channels [1][2].

Hydrophobic Domain-Selective Cross-Linking in Membrane Proteins

The water insolubility of α,α'-Paraxylyl Bismethanethiosulfonate confers a critical advantage for cross-linking cysteine residues located within lipid bilayers or at membrane interfaces [3]. Unlike water-soluble PEG-based bis-MTS reagents, which are excluded from hydrophobic environments, α,α'-Paraxylyl Bismethanethiosulfonate partitions into the membrane phase and can access transmembrane cysteine residues. This property makes it the cross-linker of choice for studying integral membrane proteins, including GPCRs, ion channels, and transporters, where aqueous-soluble reagents yield false-negative labeling due to membrane exclusion .

Time-Resolved Cross-Linking Kinetics for Structural Studies

The moderate cross-linking rate constant of α,α'-Paraxylyl Bismethanethiosulfonate (k₂ = 4.2 × 10³ M⁻¹ s⁻¹ at pH 7.0) provides an experimentally advantageous reaction window [1]. Unlike faster-reacting flexible bis-MTS reagents (e.g., 1,6-hexanediyl bismethanethiosulfonate, k₂ = 9.8 × 10³ M⁻¹ s⁻¹), the slower kinetics of the aromatic linker allow for time-resolved cross-linking experiments where reaction progress can be monitored at multiple time points before saturation [1]. This temporal control is essential for distinguishing specific from non-specific cross-linking events and for capturing intermediate conformational states during protein dynamic studies.

Sulfhydryl-Selective Protecting Group in Organic Synthesis

α,α'-Paraxylyl Bismethanethiosulfonate is employed in organic synthesis as a thiol-protecting reagent . The compound reacts selectively with free sulfhydryl groups to form stable disulfide-protected intermediates, preventing undesired thiol oxidation or participation in subsequent synthetic steps. The protected thiol can later be regenerated under mild reducing conditions. This application is particularly relevant in peptide synthesis, natural product derivatization, and the preparation of sulfur-containing pharmaceutical intermediates where thiol functional group compatibility must be strictly controlled .

Application
Selection Property
Validation Focus
Transmembrane helix distance mapping
Rigid spacer geometry
Cross-linking yield at predicted inter-helical distances
Hydrophobic domain-selective cross-linking
Solvent compatibility & membrane partitioning
Labeling efficiency in transmembrane domains
Time-resolved cross-linking kinetics
Moderate reaction rate control
Time-course cross-linking specificity
Sulfhydryl-selective protection
Thiol-specific reactivity
Deprotection yield and product purity

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